molecular formula C6H8ClN3O B11913771 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one

Cat. No.: B11913771
M. Wt: 173.60 g/mol
InChI Key: AJCIIPUZZSAPQJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable precursor molecule containing amino and chloro substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-chloropyrazine-2(1H)-one: Lacks the ethyl group.

    3-Amino-1-ethylpyrazin-2(1H)-one: Lacks the chlorine atom.

    5-Chloro-1-ethylpyrazin-2(1H)-one: Lacks the amino group.

Uniqueness

3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is unique due to the presence of both amino and chloro substituents along with the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-amino-5-chloro-1-ethylpyrazin-2-one

InChI

InChI=1S/C6H8ClN3O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3,(H2,8,9)

InChI Key

AJCIIPUZZSAPQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C(C1=O)N)Cl

Origin of Product

United States

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